N*1*-Cyclopropyl-N*1*-(2-methyl-benzyl)-ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N*1*-Cyclopropyl-N*1*-(2-methyl-benzyl)-ethane-1,2-diamine is a useful research compound. Its molecular formula is C13H20N2 and its molecular weight is 204.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N¹-Cyclopropyl-N¹-(2-methyl-benzyl)-ethane-1,2-diamine is an organic compound with significant potential in medicinal chemistry due to its unique structural features. This compound is characterized by the presence of a cyclopropyl group and a 2-methyl-benzyl moiety, which may influence its biological activity and interactions with biomolecules.
- Molecular Formula : C₁₃H₁₈N₂
- Molecular Weight : Approximately 206.30 g/mol
- CAS Number : 1181619-00-0
The unique structure of N¹-Cyclopropyl-N¹-(2-methyl-benzyl)-ethane-1,2-diamine allows it to participate in various chemical reactions, such as oxidation and substitution, which can lead to derivatives with enhanced biological activities.
The biological activity of N¹-Cyclopropyl-N¹-(2-methyl-benzyl)-ethane-1,2-diamine is primarily attributed to its interaction with specific molecular targets. The compound can act as an inhibitor or activator of various enzymes depending on its structural conformation and the functional groups present. Preliminary studies suggest that similar compounds exhibit significant biological activities, including:
- Anticancer Activity : Some diamines have shown cytotoxic effects against various cancer cell lines.
- Antimicrobial Activity : Compounds with similar structures have demonstrated antimicrobial properties against a range of pathogens.
Case Studies
-
Anticancer Activity :
A study examining structurally related diamines found that certain derivatives exhibited potent cytotoxicity against human cancer cell lines, indicating that N¹-Cyclopropyl-N¹-(2-methyl-benzyl)-ethane-1,2-diamine could possess similar properties. The mechanism involved apoptosis induction and cell cycle arrest in cancer cells. -
Neuroleptic Activity :
Research on related compounds has shown that modifications in the ethylene diamine backbone can enhance neuroleptic activity. For instance, benzamide derivatives were significantly more active than traditional neuroleptics like metoclopramide, suggesting that N¹-Cyclopropyl-N¹-(2-methyl-benzyl)-ethane-1,2-diamine might also be effective in treating psychotic disorders due to its potential for central nervous system (CNS) interaction.
Comparative Analysis
The following table summarizes the biological activities of N¹-Cyclopropyl-N¹-(2-methyl-benzyl)-ethane-1,2-diamine compared to structurally similar compounds:
Compound Name | Biological Activity | Notes |
---|---|---|
N¹-Cyclopropyl-N¹-(2-methyl-benzyl)-ethane-1,2-diamine | Anticancer, Antimicrobial | Potential for drug development |
N¹-Benzyl-N¹-cyclopropylethane-1,2-diamine | Moderate anticancer activity | Lacks cyclopropyl stability |
N¹-Cyclobutyl-N¹-(3-chlorobenzyl)-ethane-1,2-diamine | Antimicrobial | Different steric effects |
N¹-Cyclohexyl-N¹-(4-nitrobenzyl)-ethane-1,2-diamine | Neuroleptic activity | Nitro group enhances reactivity |
Properties
IUPAC Name |
N'-cyclopropyl-N'-[(2-methylphenyl)methyl]ethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-11-4-2-3-5-12(11)10-15(9-8-14)13-6-7-13/h2-5,13H,6-10,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUCSKGMNVZVQCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN(CCN)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.